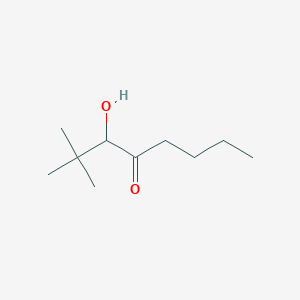
3-Hydroxy-2,2-dimethyloctan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethyloctan-4-one is an organic compound with the molecular formula C10H20O2 It is a ketone with a hydroxyl group attached to the third carbon and two methyl groups attached to the second carbon of an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyloctan-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2-bromo-1,3-dimethylbenzene in the presence of aluminum chloride (AlCl3) to form intermediate products, which are then heated with concentrated sulfuric acid (H2SO4) at 90°C to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyloctanol.
Substitution: Formation of 3-chloro-2,2-dimethyloctan-4-one.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2,2-dimethylbutan-4-one
- 3-Hydroxy-2,2-dimethylhexan-4-one
- 3-Hydroxy-2,2-dimethylheptan-4-one
Uniqueness
3-Hydroxy-2,2-dimethyloctan-4-one is unique due to its specific chain length and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
85083-66-5 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8(11)9(12)10(2,3)4/h9,12H,5-7H2,1-4H3 |
Clave InChI |
RDSZQKIJDOEYCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)



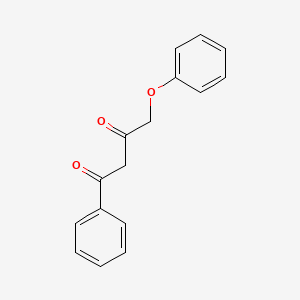
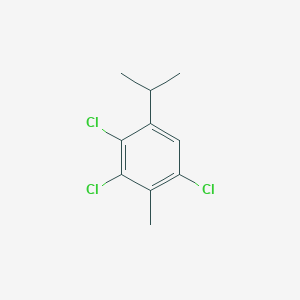

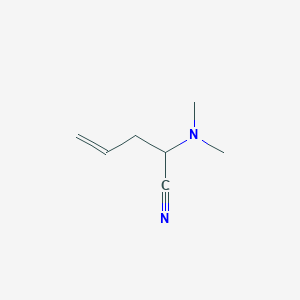

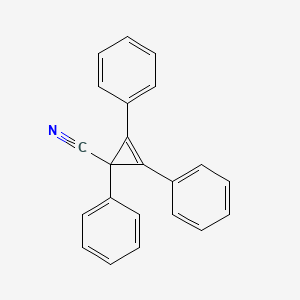
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

